molecular formula C16H8F6O3 B1594005 3-Trifluoromethylbenzoic anhydride CAS No. 25753-15-5

3-Trifluoromethylbenzoic anhydride

Cat. No. B1594005
CAS RN: 25753-15-5
M. Wt: 362.22 g/mol
InChI Key: BYLMYFXAIMTZIC-UHFFFAOYSA-N
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Description

3-Trifluoromethylbenzoic anhydride is a chemical compound with the molecular formula C16H8F6O3 and a molecular weight of 362.23 . It is a white crystalline powder .


Molecular Structure Analysis

The InChI code for 3-Trifluoromethylbenzoic anhydride is 1S/C16H8F6O3/c17-15(18,19)11-5-1-3-9(7-11)13(23)25-14(24)10-4-2-6-12(8-10)16(20,21)22/h1-8H . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

3-Trifluoromethylbenzoic anhydride appears as a white crystalline powder . It has a melting point between 75.0-81.0°C . .

Scientific Research Applications

Lewis Acid Catalysis

Scandium trifluoromethanesulfonate, a related compound, demonstrates its utility as an extremely active Lewis acid catalyst in the acylation of alcohols with acid anhydrides, including applications with p-nitrobenzoic anhydrides. This process is notably efficient for primary alcohols and also applicable to sterically-hindered secondary or tertiary alcohols, showcasing its potential in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Organic Synthesis

A diversity-oriented synthesis route has been developed for 3-trifluoromethylbenzo[b]furans from phenols via direct ortho functionalization. This process involves an extended Pummerer reaction mediated by triflic anhydride, leading to a variety of 2-methylthio-3-trifluoromethylbenzo[b]furans. The method allows further transformation of the methylthio group, increasing the diversity of trifluoromethylbenzo[b]furans available (Kobatake et al., 2010).

Electrophilic Trifluoromethylating Agents

Research on S-, Se-, and Te-trifluoromethylated dibenzoheterocyclic onium salts demonstrates their significant reactivity as trifluoromethylating agents. These compounds are synthesized via direct fluorination, presenting a new avenue for producing highly reactive trifluoromethylating agents applicable across various substrates (Umemoto & Ishihara, 1993).

Photoredox Catalysis

In the realm of photoredox catalysis, trifluoromethyl and difluoromethyl groups have been identified as crucial structural motifs, particularly in pharmaceuticals and agrochemicals. Recent advancements in photoredox catalysis enable efficient and selective radical fluoromethylation of carbon-carbon multiple bonds, further highlighting the versatility of trifluoromethylated compounds in synthetic organic chemistry (Koike & Akita, 2016).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

[3-(trifluoromethyl)benzoyl] 3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F6O3/c17-15(18,19)11-5-1-3-9(7-11)13(23)25-14(24)10-4-2-6-12(8-10)16(20,21)22/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLMYFXAIMTZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344780
Record name 3-Trifluoromethylbenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Trifluoromethylbenzoic anhydride

CAS RN

25753-15-5
Record name 3-Trifluoromethylbenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-TRIFLUOROMETHYLBENZOIC ANHYDRIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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